(2,6-Dichloro-3-methoxyphenyl)methanol
Description
Properties
Molecular Formula |
C8H8Cl2O2 |
|---|---|
Molecular Weight |
207.05 g/mol |
IUPAC Name |
(2,6-dichloro-3-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H8Cl2O2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3,11H,4H2,1H3 |
InChI Key |
RGUHGTJQLFROSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)CO)Cl |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Intermediates
(2,6-Dichloro-3-methoxyphenyl)methanol serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique dichlorinated aromatic structure enhances its reactivity, making it suitable for modifications that yield biologically active derivatives. Compounds with similar structures often exhibit notable pharmacological properties, including anti-inflammatory and antiviral activities.
Antiviral Activity
Recent studies have highlighted the compound's potential as a dengue virus replication inhibitor. For instance, derivatives synthesized from related structures demonstrated significant inhibition of dengue virus RNA expression in cell cultures, indicating that this compound and its analogs could be explored further for antiviral drug development .
Photocatalytic Processes
Research has indicated that this compound can be involved in photocatalytic degradation processes aimed at removing organic pollutants from water systems. The compound's stability under various conditions makes it a candidate for further investigation in environmental remediation strategies .
Toxicity Studies
Toxicity assessments reveal that while this compound exhibits biological activity, its environmental impact must be carefully evaluated. Studies using organisms like Daphnia magna have been employed to assess the toxicity of degradation products resulting from photocatalytic treatments involving this compound .
Synthetic Routes
The synthesis of this compound typically involves several steps that may include chlorination and methoxylation reactions. Understanding these pathways is crucial for optimizing yields and purity in pharmaceutical applications .
| Synthesis Method | Description |
|---|---|
| Chlorination | Introduction of chlorine atoms at specific positions on the aromatic ring to enhance biological activity. |
| Methoxylation | Addition of a methoxy group to improve solubility and reactivity in biological systems. |
Case Study: Anti-Dengue Activity
A study synthesized novel derivatives based on this compound and evaluated their efficacy against dengue virus replication. The most promising derivative exhibited a half-maximal effective concentration (EC50) of 1.29 μM, demonstrating significant potential for further development as an antiviral agent .
Case Study: Environmental Impact Assessment
Another research effort focused on the photocatalytic degradation of pollutants using this compound as a precursor compound in environmental applications. The study assessed the efficiency of various photocatalysts and their ability to mineralize contaminants effectively while monitoring toxicity levels post-treatment .
Comparison with Similar Compounds
a. (2,6-Dichloro-3-methoxyphenyl)boronic Acid (CAS: 851756-57-5)
b. [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol (CAS: 175204-38-3)
c. (3-Methoxyphenyl)methanol (EINECS: 202-831-9)
- Structure : Lacks chlorine substituents, featuring only a methoxy group at position 3.
- Suppliers : Available from multiple global suppliers, including BLD Pharmatech Ltd and Merck Schuchardt OHG .
Comparative Analysis Table
Preparation Methods
Key Steps
-
Synthesis of 2,6-Dichloro-3-hydroxybenzyl Alcohol :
-
Methylation :
-
Reagent : Methyl iodide or dimethyl sulfate in basic conditions (e.g., K₂CO₃/DMF).
-
Conditions : Room temperature, 2–4 hours.
-
Challenges
-
Regioselectivity : Ensuring methoxy substitution at the 3-position without affecting chloro groups.
-
Byproduct Formation : Potential demethylation or over-alkylation.
Debromination and Oxidation of Brominated Precursors
This method adapts industrial processes for related benzoic acids, such as those described in patents for DICAMBA (3,6-dichloro-2-methoxybenzoic acid).
Process Overview
Advantages
-
Scalability : Electrolysis is suitable for industrial production.
Nucleophilic Aromatic Substitution (NAS)
For introducing methoxy groups onto chlorinated rings, NAS under specific conditions may be viable.
Example Route
Limitations
Hydrogenation of Nitriles or Alkenes
This method is less common but theoretically feasible for specialized precursors.
Hypothetical Pathway
-
Nitrile Synthesis : 2,6-Dichloro-3-methoxybenzonitrile.
-
Hydrogenation : H₂/Pd-C → (2,6-Dichloro-3-methoxyphenyl)methanol.
Challenges
-
Precursor Availability : Nitrile intermediates are rarely reported for this substitution pattern.
Comparative Analysis of Methods
Critical Research Findings
Q & A
Q. Key Optimization Strategies :
- Monitor reaction temperature to avoid over-halogenation.
- Use anhydrous conditions during reduction to prevent side reactions.
Basic: How is this compound characterized using spectroscopic and crystallographic methods?
Q. Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks for aromatic protons (δ 6.8–7.2 ppm), methoxy group (δ ~3.8 ppm), and hydroxyl proton (δ 1.5–2.5 ppm, broad).
- ¹³C NMR : Confirm methoxy (δ ~55 ppm) and aromatic carbons (δ 110–150 ppm) .
- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z corresponding to C₈H₇Cl₂O₂ (calc. 220.99) and fragmentation patterns matching chlorine isotopes .
- X-ray Crystallography : Refine crystal structures using programs like SHELXL for bond-length analysis and spatial arrangement validation .
Basic: What are the applications of this compound in life sciences research?
Q. Methodological Answer :
- Intermediate in Drug Synthesis : Used to prepare antimicrobial agents (e.g., quinazolinone derivatives) via condensation reactions .
- Ligand Design : The hydroxyl and methoxy groups enable coordination with metal ions in catalytic studies .
- Biological Probes : Functionalize for fluorescence tagging or enzyme inhibition assays.
Basic: What safety protocols are critical when handling this compound?
Q. Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis.
- Waste Disposal : Neutralize with dilute NaOH before disposal in halogenated waste containers .
Advanced: How should researchers address contradictions in spectral data during characterization?
Q. Methodological Answer :
- Iterative Analysis : Compare experimental NMR/MS data with computational predictions (e.g., DFT calculations) to resolve ambiguities .
- Cross-Validation : Use complementary techniques (e.g., IR for functional groups, X-ray for structural confirmation) .
- Data Sharing : Leverage open repositories like NIST Chemistry WebBook to benchmark results against published standards .
Advanced: What strategies optimize chromatographic purity analysis of this compound?
Q. Methodological Answer :
- HPLC Method Development :
- Experimental Design : Use factorial designs to model retention behavior as a function of pH and methanol content .
Advanced: How can computational modeling improve structural analysis?
Q. Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and stability.
- Crystallographic Software : Apply SHELX suite for refining crystal structures and correcting absorption anisotropy using spherical harmonic models .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina.
Advanced: What methodologies are used to synthesize derivatives of this compound for structure-activity studies?
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
